molecular formula C10H10BrF3O B1456003 4-Ethoxy-3-(trifluoromethyl)benzyl bromide CAS No. 1206593-30-7

4-Ethoxy-3-(trifluoromethyl)benzyl bromide

Cat. No. B1456003
M. Wt: 283.08 g/mol
InChI Key: GAZKSECNCUGHQP-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is a useful building block in chemical synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Synthesis Analysis

The synthesis of (3-Trifluoromethyl-phenyl)-methanol involves a solution of the compound in dichloromethane, which is cooled below 10° C. Phosphorus tribromide is then added dropwise over 30 minutes. The mixture is stirred overnight and water is added dropwise until no gas is produced .


Molecular Structure Analysis

The molecular weight of “4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is 283.09 . Its IUPAC name is 4-(bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene . The InChI code is 1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3 .


Chemical Reactions Analysis

“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Physical And Chemical Properties Analysis

“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is a solid at ambient temperature .

Scientific Research Applications

Synthesis of Functionalized Compounds

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is used in synthesizing a variety of functionalized compounds. For instance, its derivatives have been prepared through reactions with benzenethiols, leading to both addition-elimination and substitution products (Zhao et al., 2010). It also reacts with phenylmagnesium bromide and organozinc compounds, yielding different substitution products (Gorbunova et al., 1993).

Nucleophilic Trifluoromethylation

This compound has been utilized in nucleophilic trifluoromethylation reactions. For example, it has been involved in the trifluoromethylthiolation of benzyl bromides to produce benzyl trifluoromethyl sulfides (Kong et al., 2013). Additionally, it has been used in the trifluoromethoxylation of aliphatic substrates (Marrec et al., 2010).

Synthesis of Heterocyclic Compounds

The compound is also a precursor in the synthesis of various heterocyclic compounds. It has been used in the synthesis of trifluoromethyl-substituted heteroarenes, such as thiophenes, furans, pyrrols, and piperazines, demonstrating its versatility as a building block (Sommer et al., 2017).

Catalytic Activities and Synthesis of Novel Compounds

It has been part of studies investigating the catalytic activity of various phthalocyanines in the oxidation of benzyl alcohol, showcasing its role in novel synthetic methods (Aktaş et al., 2014).

Development of Antiplasmodium Agents

The compound has been utilized in the development of antiplasmodium agents. A specific derivative was synthesized and evaluated for its heme polymerization inhibitory activity, indicating potential in antimalarial drug development (Fitriastuti et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZKSECNCUGHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com

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